
3-(4-methoxy-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Overview
Description
“3-(4-methoxy-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of a phenoxy group substituted with a methoxy and prop-2-enyl group, an amine group, and an oxalic acid moiety. This unique structure suggests that it could participate in a variety of chemical reactions and exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxy-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid” likely involves multiple steps, including the formation of the phenoxy group, the introduction of the methoxy and prop-2-enyl substituents, and the attachment of the amine and oxalic acid groups. Typical reaction conditions might include:
Formation of the phenoxy group: This could involve the reaction of a phenol derivative with an appropriate halide under basic conditions.
Introduction of substituents: Methoxy and prop-2-enyl groups could be introduced via electrophilic aromatic substitution reactions.
Attachment of the amine group: This might involve reductive amination or nucleophilic substitution reactions.
Oxalic acid moiety: The final step could involve the reaction of the amine with oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The process would also need to consider factors such as reaction time, temperature, and purification methods to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
“3-(4-methoxy-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid” could undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could convert certain functional groups to their corresponding alcohols or amines.
Substitution: The phenoxy group could participate in nucleophilic or electrophilic substitution reactions.
Condensation: The amine group could react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates.
Condensation reagents: Aldehydes, ketones, carboxylic acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
“3-(4-methoxy-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid” could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors.
Modulation of signaling pathways: It might influence cellular signaling pathways, leading to changes in cell behavior or function.
Interaction with nucleic acids: The compound could bind to DNA or RNA, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phenoxyamines or derivatives of oxalic acid. Examples could be:
Phenoxypropanamines: Compounds with similar phenoxy and amine groups.
Methoxyphenols: Compounds with methoxy and phenol groups.
Oxalic acid derivatives: Compounds containing oxalic acid moieties.
Uniqueness
The uniqueness of “3-(4-methoxy-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid” lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-methoxy-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-5-7-14-12-15(18-4)8-9-16(14)19-11-6-10-17-13(2)3;3-1(4)2(5)6/h5,8-9,12-13,17H,1,6-7,10-11H2,2-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYZHMKOKJFFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCOC1=C(C=C(C=C1)OC)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000061.png)
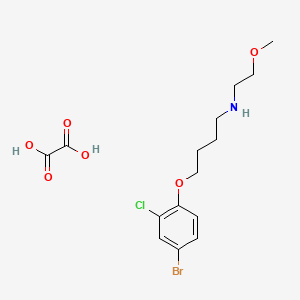
![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4000070.png)
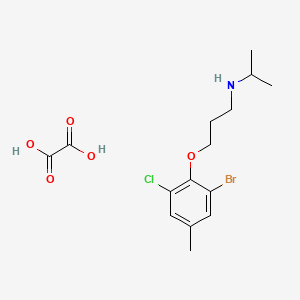
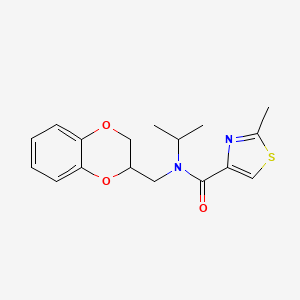
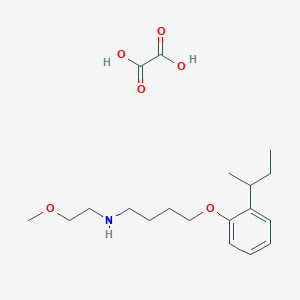
![phenyl{4-[4-(1-piperidinyl)butoxy]phenyl}methanone oxalate](/img/structure/B4000096.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4000108.png)
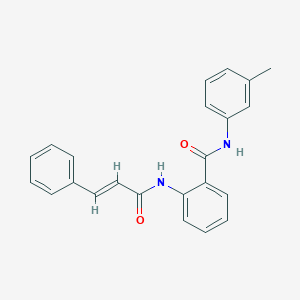
![4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid](/img/structure/B4000131.png)
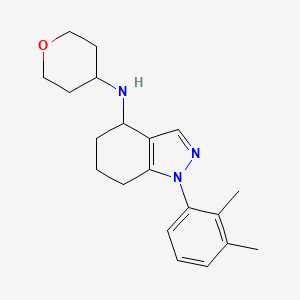
![N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000148.png)
![N-[2-(3-ethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4000156.png)

